An In-depth Technical Guide to the Synthesis of Oxyphenonium Bromide
An In-depth Technical Guide to the Synthesis of Oxyphenonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for oxyphenonium bromide, a quaternary ammonium anticholinergic agent. The synthesis is a multi-step process involving the preparation of key intermediates, their subsequent esterification, and a final quaternization reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of oxyphenonium bromide can be conceptually divided into three primary stages:
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Synthesis of Phenylcyclohexylglycolic Acid (CHPGA): This crucial intermediate can be synthesized through two primary routes: the hydrogenation of mandelic acid derivatives or the Grignard reaction of a phenylglyoxylate with a cyclohexylmagnesium halide.
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Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride: This second key intermediate is prepared by the chlorination of 2-diethylaminoethanol.
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Esterification and Quaternization: Phenylcyclohexylglycolic acid is first esterified with 2-diethylaminoethanol. The resulting tertiary amine is then quaternized with methyl bromide to yield the final active pharmaceutical ingredient, oxyphenonium bromide.
The overall synthetic scheme is depicted below.
Experimental Protocols
Stage 1: Synthesis of Phenylcyclohexylglycolic Acid (CHPGA) via Grignard Reaction
This protocol details the synthesis of CHPGA through the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide.
Experimental Workflow:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Cyclohexyl bromide | 163.07 | 16.31 g | 0.10 |
| Ethyl benzoylformate | 178.19 | 17.82 g | 0.10 |
| Anhydrous THF | - | 150 mL | - |
| Saturated NH4Cl | - | 50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine are placed in anhydrous THF (20 mL).
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A solution of cyclohexyl bromide (16.31 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel to initiate the Grignard reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
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The reaction mixture is cooled to 0°C in an ice bath. A solution of ethyl benzoylformate (17.82 g, 0.10 mol) in anhydrous THF (80 mL) is added dropwise over 30 minutes.
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The reaction mixture is stirred at room temperature for 2 hours.
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The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
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The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
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The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide (8.0 g, 0.20 mol) in a mixture of ethanol (50 mL) and water (50 mL) for 2 hours.
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The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted ester.
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The aqueous layer is cooled in an ice bath and acidified with concentrated HCl until precipitation of the product is complete.
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The solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford phenylcyclohexylglycolic acid.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Phenylcyclohexylglycolic Acid | 23.43 | 19.92 | 85 | >98% |
Stage 2: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
This protocol describes the synthesis of 2-(diethylamino)ethyl chloride hydrochloride from 2-diethylaminoethanol and thionyl chloride.[1][2][3][4][5]
Experimental Workflow:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Diethylaminoethanol | 117.19 | 120 g | 1.02 |
| Thionyl chloride | 118.97 | 260 g | 2.19 |
| Dichloromethane | - | 340 g | - |
| Anhydrous Methanol | - | 220 g | - |
Procedure:
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A 1 L reaction flask is charged with thionyl chloride (260 g) and dichloromethane (240 g) and cooled to -10°C.[4]
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A solution of 2-diethylaminoethanol (120 g) in dichloromethane (100 g) is added dropwise to the cooled thionyl chloride solution while maintaining the temperature between -10°C and 20°C.[4]
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After the addition is complete, the reaction mixture is warmed to 35°C and stirred for 2.5 hours.[4]
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The dichloromethane is removed by concentration under reduced pressure.[4]
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Anhydrous methanol (220 g) is added to the residue, and the mixture is heated to dissolve the solid.[4]
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The solution is cooled to -8°C for 7 hours to induce crystallization.[4]
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The crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried at 55-60°C.[4]
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 2-(Diethylamino)ethyl Chloride HCl | 175.8 | 172.5 | 98.08 | 99.74%[4] |
Stage 3: Esterification and Quaternization to Oxyphenonium Bromide
This stage involves the esterification of CHPGA with 2-diethylaminoethanol, followed by quaternization with methyl bromide.
Experimental Workflow:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol CHPGA) | Moles |
| Phenylcyclohexylglycolic Acid | 234.29 | 23.43 g | 0.10 |
| 2-Diethylaminoethanol | 117.19 | 12.9 g | 0.11 |
| Toluene | - | 150 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |
| Glacial Acetic Acid | - | 250 mL | - |
| Methyl Bromide | 94.94 | Excess (gaseous) | - |
| Ethyl Acetate | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
Esterification:
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A mixture of phenylcyclohexylglycolic acid (23.43 g, 0.10 mol), 2-diethylaminoethanol (12.9 g, 0.11 mol), and concentrated sulfuric acid (1 mL) in toluene (150 mL) is refluxed using a Dean-Stark apparatus until no more water is collected.
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The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude diethylaminoethyl phenylcyclohexylglycolate.
Quaternization:
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The crude ester (approximately 5 parts by weight) is dissolved in glacial acetic acid (50 volumes).
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Gaseous methyl bromide is introduced into the solution, and the mixture is heated to about 50°C.
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Crystallization of oxyphenonium bromide begins shortly after heating.
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The mixture is cooled, and the crystals are filtered off.
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The crude product is recrystallized from a mixture of ethyl acetate and a small amount of ethanol to yield pure oxyphenonium bromide.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| Oxyphenonium Bromide | 42.84 | 36.41 | 85 | 189-191 |
Conclusion
This technical guide provides a comprehensive overview of the synthetic pathway for oxyphenonium bromide, including detailed experimental protocols and quantitative data for each stage. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and manufacturing of this pharmaceutical compound. Adherence to proper laboratory safety procedures is paramount when carrying out these chemical syntheses.
